molecular formula C18H20N4O3S2 B2658281 (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 615272-34-9

(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No. B2658281
CAS RN: 615272-34-9
M. Wt: 404.5
InChI Key: FPTGPJHRGBVJCM-JYRVWZFOSA-N
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Description

(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Reductive Amination of Hydroxyl Ketones

Chiral amino alcohols are essential structural motifs in pharmaceutical agents and bioactive natural products. Researchers have explored engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs) to enable the asymmetric reductive amination of hydroxyl ketones to chiral amino alcohols . Specifically, the compound can serve as a substrate for this reaction. Notably, the AmDH from Geobacillus stearothermophilus (Gs AmDH) has been optimized through rational design, resulting in variants with improved catalytic efficiency. For instance, the variant mh174 showed a 4.2-fold increase in catalytic efficiency while maintaining high enantioselectivity. These engineered variants also enable the asymmetric reductive amination of a broad range of hydroxyl ketones, including aliphatic, aromatic, and alicyclic ketones.

Visible-Light-Induced N-Alkylation of Anilines

The synthesis of amines through N-alkylation is an attractive area of research. A recent strategy involves visible-light-induced N-alkylation of anilines using 4-hydroxybutan-2-one as a key substrate. This method avoids the use of metals, bases, and ligands, making it environmentally friendly and operationally simple. Additionally, gram-scale experiments have demonstrated its scalability . Such N-alkylation reactions are valuable for constructing biaryl scaffolds and other functionalized compounds.

C–H Functionalization Assisted by N-Phenylacetamide

Another intriguing application involves Ir(III)-catalyzed direct C–H functionalization assisted by N-phenylacetamide. This approach allows the construction of highly functionalized 2-hydroxy-2’-amino-1,1’-biaryl scaffolds in good to excellent yields. Notably, this method features operational simplicity, atom economy, and high efficiency .

properties

IUPAC Name

(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-4-11(9-23)19-14-12(8-13-17(25)21(3)18(26)27-13)16(24)22-7-5-6-10(2)15(22)20-14/h5-8,11,19,23H,4,9H2,1-3H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTGPJHRGBVJCM-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

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